2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 2279124-55-7
Cat. No.: VC4183219
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2279124-55-7 |
|---|---|
| Molecular Formula | C16H13N3O2S |
| Molecular Weight | 311.36 |
| IUPAC Name | 2-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C16H13N3O2S/c1-10-8-18-9-11(17-16(18)22-10)6-7-19-14(20)12-4-2-3-5-13(12)15(19)21/h2-5,8-9H,6-7H2,1H3 |
| Standard InChI Key | GKLDIPCZNGYYKB-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2S1)CCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Solubility and Physical State
Compounds with similar structures often exhibit limited solubility in water but are soluble in organic solvents like dimethyl sulfoxide (DMSO). The physical state at room temperature is typically solid.
General Approach
Synthesis of compounds featuring the imidazo[2,1-b] thiazole framework often involves cyclization reactions. Starting materials may include thiazoles and imidazoles, which undergo condensation reactions to form the desired heterocyclic structure. The isoindole-1,3-dione part could be introduced through subsequent functional group transformations.
Specific Steps
-
Alkylation: Introducing the ethyl linker.
-
Condensation: Attaching the isoindole-1,3-dione moiety.
Anticancer Potential
Compounds with similar structures, such as those containing thiazole or imidazole rings, have shown promise in anticancer research. They often exhibit antimitotic activity, which can inhibit cell division in cancer cells.
NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key tools for characterizing complex organic molecules. NMR provides information on the molecular structure by analyzing hydrogen and carbon environments, while MS helps in identifying molecular weight and fragmentation patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume